Bnp-26 (porcine)
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Overview
Description
Bnp-26 (porcine), also known as brain natriuretic peptide-26, is a peptide hormone primarily found in the brain and heart of pigs. It is part of the natriuretic peptide family, which includes atrial natriuretic peptide and C-type natriuretic peptide. These peptides play crucial roles in regulating blood pressure, fluid balance, and cardiovascular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bnp-26 (porcine) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Bnp-26 (porcine) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) purification to achieve high purity levels. The peptide is then lyophilized and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Bnp-26 (porcine) primarily undergoes the following types of reactions:
Oxidation: The cysteine residues in Bnp-26 can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in Bnp-26 can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Bnp-26 (porcine) has several scientific research applications:
Cardiovascular Research: Used to study heart failure and other cardiovascular diseases due to its role in regulating blood pressure and fluid balance.
Biomarker Development: Serves as a biomarker for heart failure and other cardiovascular conditions.
Pharmacological Studies: Used to develop and test new drugs targeting the natriuretic peptide system.
Molecular Biology: Employed in studies investigating peptide-receptor interactions and signal transduction pathways.
Mechanism of Action
Bnp-26 (porcine) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor-A. This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, which help regulate blood pressure and fluid balance. The peptide also inhibits the renin-angiotensin-aldosterone system and sympathetic nervous system, providing cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family, primarily secreted by the atria of the heart.
C-type Natriuretic Peptide (CNP): Found in the brain and vascular endothelium, with roles in vasodilation and bone growth.
Brain Natriuretic Peptide-32 (BNP-32): A longer form of Bnp-26, with similar biological functions.
Uniqueness
Bnp-26 (porcine) is unique due to its specific amino acid sequence and structure, which confer distinct binding affinities and biological activities compared to other natriuretic peptides. Its shorter length compared to BNP-32 allows for different pharmacokinetics and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H198N42O36S2/c1-13-62(12)94-113(195)142-51-88(170)145-82(54-165)110(192)153-74(40-59(6)7)107(189)160-81(53-164)99(181)140-48-87(169)144-72(38-57(2)3)96(178)138-49-89(171)147-84(112(194)155-77(45-85(122)167)109(191)161-93(61(10)11)114(196)157-75(41-60(8)9)105(187)150-68(25-18-34-134-117(125)126)101(183)149-70(27-20-36-136-119(129)130)103(185)158-79(115(197)198)43-64-29-31-65(166)32-30-64)56-200-199-55-83(146-90(172)50-141-98(180)80(52-163)159-95(177)66(121)44-91(173)174)111(193)154-76(42-63-22-15-14-16-23-63)97(179)139-47-86(168)143-67(24-17-33-133-116(123)124)100(182)148-69(26-19-35-135-118(127)128)102(184)152-73(39-58(4)5)106(188)156-78(46-92(175)176)108(190)151-71(104(186)162-94)28-21-37-137-120(131)132/h14-16,22-23,29-32,57-62,66-84,93-94,163-166H,13,17-21,24-28,33-56,121H2,1-12H3,(H2,122,167)(H,138,178)(H,139,179)(H,140,181)(H,141,180)(H,142,195)(H,143,168)(H,144,169)(H,145,170)(H,146,172)(H,147,171)(H,148,182)(H,149,183)(H,150,187)(H,151,190)(H,152,184)(H,153,192)(H,154,193)(H,155,194)(H,156,188)(H,157,196)(H,158,185)(H,159,177)(H,160,189)(H,161,191)(H,162,186)(H,173,174)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t62-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBCYDPVVBFSE-CVWICPBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H198N42O36S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2869.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.